REACTION_CXSMILES
|
OO.[OH:3][N:4]1[C:9]([CH3:11])([CH3:10])[CH2:8][CH:7]([OH:12])[CH2:6][C:5]1([CH3:14])[CH3:13].[CH2:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1.CO>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2].CS(O)(=O)=O>[CH:15]1([O:3][N:4]2[C:9]([CH3:10])([CH3:11])[CH2:8][CH:7]([OH:12])[CH2:6][C:5]2([CH3:14])[CH3:13])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1 |f:4.5,7.8.9.10.11.12.13.14.15|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
iron(II) sulfate heptahydrate
|
Quantity
|
0.556 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
catalyst
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
80.2 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
ON1C(CC(CC1(C)C)O)(C)C
|
Name
|
|
Quantity
|
44 mL
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.679 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
iron(II) sulfate heptahydrate
|
Quantity
|
0.556 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
catalyst
|
Smiles
|
CS(=O)(=O)O
|
Name
|
peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Methanol is distilled from the reaction mixture at reduced pressure, and water and saturated sodium bicarbonate solution
|
Type
|
ADDITION
|
Details
|
are added to the reaction mixture
|
Type
|
ADDITION
|
Details
|
A total of 60 ml of 12% by weight sodium borohydride in 14 N sodium hydroxide solution is added to the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture is extracted with dichloromethane
|
Type
|
ADDITION
|
Details
|
the organic layer is neutralized by the addition of hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CONCENTRATION
|
Details
|
the organic layer is concentrated
|
Type
|
CUSTOM
|
Details
|
the crude product is purified by flash chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)ON1C(CC(CC1(C)C)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |